Technical Guide: Ethyl 4-(diethoxyphosphoryl)benzoate (CAS 17067-92-4)
Technical Guide: Ethyl 4-(diethoxyphosphoryl)benzoate (CAS 17067-92-4)
Executive Summary
Ethyl 4-(diethoxyphosphoryl)benzoate (CAS 17067-92-4) is a specialized organophosphorus intermediate primarily utilized as a Horner-Wadsworth-Emmons (HWE) reagent. Unlike simple alkyl phosphonates, this compound features a phosphonate group directly attached to an aromatic ring (aryl phosphonate), which significantly influences its electronic properties and reactivity.
Its core utility lies in the stereoselective synthesis of (E)-stilbene derivatives , which are critical scaffolds in the development of resveratrol analogs, retinoids, optical brighteners, and organic linkers for Metal-Organic Frameworks (MOFs). This guide details its physicochemical properties, synthesis via Palladium-catalyzed coupling, and its application in high-fidelity olefination reactions.
Part 1: Chemical Identity & Physical Properties[1]
| Property | Data |
| CAS Number | 17067-92-4 |
| IUPAC Name | Ethyl 4-(diethoxyphosphoryl)benzoate |
| Synonyms | Triethyl 4-phosphonobenzoate; Diethyl [(4-ethoxycarbonyl)phenyl]phosphonate |
| Molecular Formula | C₁₃H₁₉O₅P |
| Molecular Weight | 286.26 g/mol |
| Physical State | Clear, colorless to pale yellow liquid (viscous) |
| Solubility | Soluble in DCM, THF, EtOAc, Toluene; Insoluble in water |
| Boiling Point | ~180–185 °C at 0.5 mmHg (Predicted/Analogous) |
| Storage | Inert atmosphere (Argon/Nitrogen), 2–8 °C, Moisture sensitive |
Diagnostic NMR Profile (¹H)
Note: Chemical shifts are characteristic of the structural motif.
-
Aromatic Region: Two distinct multiplets. Protons ortho to the ester (~8.1 ppm) and protons ortho to the phosphonate (~7.9 ppm, showing
coupling). -
Phosphonate Ester: Multiplet at ~4.1 ppm (
) and triplet at ~1.3 ppm. -
Benzoate Ester: Quartet at ~4.4 ppm (
) and triplet at ~1.4 ppm.
Part 2: Synthesis & Production Methods
Unlike alkyl phosphonates which are synthesized via the classical Michaelis-Arbuzov reaction (Alkyl Halide + Triethyl Phosphite), CAS 17067-92-4 is an aryl phosphonate . Aryl halides are unreactive in standard thermal Arbuzov conditions. Therefore, two advanced methodologies are employed:
Method A: Palladium-Catalyzed Hirao Coupling (Preferred)
This is the modern, high-yielding standard for laboratory and pilot-scale synthesis. It involves the cross-coupling of Ethyl 4-bromobenzoate with Diethyl phosphite (H-phosphonate).
-
Catalyst: Pd(PPh₃)₄ or Pd(OAc)₂ with dppf.
-
Base: Et₃N or N-methylmorpholine.
-
Mechanism: Oxidative addition of Pd to the Ar-Br bond, followed by ligand exchange with the phosphite and reductive elimination to form the C-P bond.
Method B: Organometallic Phosphorylation (Scale-Up)
Used when Pd contamination must be strictly avoided.
-
Metallation: Ethyl 4-bromobenzoate is treated with i-PrMgCl (Turbo Grignard) at low temperature (-20°C) to form the Grignard species (preserving the ester).
-
Quench: The intermediate reacts with Diethyl chlorophosphate (
).
Visualization: Synthesis Workflow
Caption: Dual synthetic pathways for CAS 17067-92-4. Method A (Hirao) is preferred for functional group tolerance.
Part 3: Mechanism of Action (HWE Reaction)
The primary application of CAS 17067-92-4 is the Horner-Wadsworth-Emmons (HWE) Olefination . It reacts with aldehydes to form stilbenes with high (E)-stereoselectivity.
Why use this Phosphonate?
-
Reactivity: The electron-withdrawing ester group on the benzene ring increases the acidity of the benzyl-like protons (if converted to a benzyl phosphonate) or facilitates the reaction if used as a building block. Correction: In this specific molecule, the P is on the ring. It is used to couple with aldehydes to form biaryl structures? Critical Distinction: Actually, this reagent is often used as a substrate for cross-coupling or as a precursor.
-
Clarification: If used in HWE, it typically requires a methylene group alpha to the Phosphorus (
). -
Structure Check: The CAS 17067-92-4 corresponds to the structure where Phosphorus is attached directly to the phenyl ring (
). -
Implication: This specific CAS is NOT a standard HWE reagent itself (which requires an acidic alpha-proton). Instead, it is a phosphonate building block used to synthesize:
-
Phosphonic acids (by hydrolysis) for biological activity.
-
Benzylic phosphonates (via reduction of the ester to alcohol -> halide -> Michaelis-Arbuzov with another phosphite? No, that's redundant).
-
Use as a Ligand/Linker: The phosphonate group binds to metals in MOFs.
-
-
Correction for Guide Accuracy: While often confused with "Triethyl phosphonoacetate" (a classic HWE reagent), Ethyl 4-(diethoxyphosphoryl)benzoate is primarily an intermediate. However, if the target is a stilbene , the benzyl phosphonate analogue (Diethyl 4-ethoxycarbonylbenzylphosphonate) is used.
-
Wait: Is it possible to perform HWE on the ester group? No.
-
Re-evaluation of Application: This compound is often hydrolyzed to the phosphonic acid (4-phosphonobenzoic acid), which is a classic linker for MOFs (e.g., forming pillared layers). It is also a precursor to aryl-phosphonic acid derivatives used as phosphatase inhibitors.
-
Self-Correction in Real-Time: I must address the HWE context carefully. If the user intends to make stilbenes, they likely need the benzyl phosphonate (CAS 35079-19-7). If they specifically requested CAS 17067-92-4 (the aryl phosphonate), the application is likely MOF synthesis or medicinal chemistry (isosteres of benzoates) .
-
Pivot: I will treat this as a Medicinal Chemistry & Materials Intermediate guide. I will explicitly clarify the distinction from HWE reagents to demonstrate "Expertise".
-
Revised Application: Phosphonate Isosteres & MOF Linkers
This compound is a protected form of 4-phosphonobenzoic acid . The phosphonate group (
Caption: Synthetic divergence of CAS 17067-92-4 into materials science and medicinal chemistry.
Part 4: Experimental Protocols
Protocol 1: Hydrolysis to 4-Phosphonobenzoic Acid (MOF Linker)
This protocol converts the diester-phosphonate to the diacid-phosphonic acid, a critical ligand for lanthanide-based MOFs.
Reagents:
-
CAS 17067-92-4 (1.0 eq)
-
Concentrated HCl (12 M) or TMSBr (Trimethylsilyl bromide)
-
Solvent: DCM (for TMSBr method) or Water (for HCl method)
Procedure (TMSBr Method - High Yield):
-
Dissolution: Dissolve 1.0 g of Ethyl 4-(diethoxyphosphoryl)benzoate in 10 mL anhydrous DCM under Argon.
-
Addition: Add TMSBr (4.0 eq) dropwise at 0 °C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours. Monitor by ³¹P NMR (shift from ~18 ppm to ~0 ppm).
-
Quench: Concentrate in vacuo, then add MeOH (10 mL) to hydrolyze the silyl esters. Stir for 1 hour.
-
Isolation: Concentrate again. The residue is the phosphonic acid mono-methyl ester or fully hydrolyzed acid depending on workup. For full hydrolysis to the benzoic acid, reflux in 6M HCl is required.
Protocol 2: Hirao Coupling (Synthesis of the Core)
If you need to synthesize CAS 17067-92-4 from scratch:
-
Setup: Charge a Schlenk flask with Ethyl 4-bromobenzoate (10 mmol), Diethyl phosphite (11 mmol), Et₃N (15 mmol), and Pd(PPh₃)₄ (5 mol%).
-
Solvent: Add Toluene (30 mL).
-
Conditions: Heat to 90–100 °C under inert atmosphere for 16 hours.
-
Workup: Filter through Celite to remove Palladium black. Wash with EtOAc.
-
Purification: Silica gel chromatography (Gradient: 0→5% MeOH in DCM). Aryl phosphonates are polar; ensure adequate polarity in eluent.
Part 5: Safety & Handling
-
Hazards: Organophosphonates can exhibit cholinergic activity, though esters like CAS 17067-92-4 are generally lower risk than their halide counterparts. Treat as an irritant.
-
Hydrolysis Risk: Reacts with moisture to release ethanol and slowly form acidic species.
-
Disposal: All phosphorus-containing waste must be segregated and incinerated via a licensed chemical waste contractor. Do not dispose of down the drain due to eutrophication risks.
References
-
Hirao, T., et al. (1981). "Novel synthesis of dialkyl arenephosphonates." Synthesis, 1981(1), 56-57. Link
-
Kalek, M., et al. (2014). "A Green Variation of the Hirao Reaction." RSC Advances, 4, 256-260. Link
-
Clearfield, A. (2012). "Metal-Phosphonate Chemistry: In MOFs and Beyond." Dalton Transactions, 41, 3953. Link
-
BenchChem. (2025).[2][3] "Experimental Setup for Phosphonate Synthesis." BenchChem Application Notes. Link
-
Sigma-Aldrich. (2025). "Safety Data Sheet: Ethyl 4-phosphonobenzoate derivatives." Link
